molecular formula C14H18N2O B6617771 (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine CAS No. 1546831-44-0

(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine

Cat. No. B6617771
CAS RN: 1546831-44-0
M. Wt: 230.31 g/mol
InChI Key: VFVPKZQNEBAMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine (BEPMA) is an organic compound belonging to the class of amines. It is a colorless liquid that is soluble in water and other polar solvents. BEPMA has been studied extensively in the laboratory for its numerous applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to act as a reversible inhibitor of enzymes that are involved in the metabolism of drugs and other compounds. In particular, (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has also been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been shown to inhibit the activity of several other enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The use of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound and is soluble in water and other polar solvents. However, the use of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine in laboratory experiments also has some limitations. It is a relatively reactive compound and can react with other compounds in the presence of a base. In addition, (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine is not very soluble in non-polar solvents.

Future Directions

The future of (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine research is promising. Further research is needed to better understand its mechanism of action and to develop new applications for it. Possible future directions for (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine research include: exploring its potential as a therapeutic agent for the treatment of various diseases; studying its ability to inhibit the activity of other enzymes involved in drug metabolism; exploring its potential as a reagent in the synthesis of other organic compounds; and studying its potential use as a tool in drug discovery and development.

Synthesis Methods

(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine can be synthesized from the reaction of benzyl bromide and ethyl pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps. First, the benzyl bromide undergoes an S_N2 reaction with the ethyl pyrrolidine to form a methylene bridge between the two compounds. This is followed by a nucleophilic substitution reaction to form (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine.

Scientific Research Applications

(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has been studied extensively in the laboratory for its numerous applications in the fields of chemistry, biology, and medicine. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals, including anti-cancer drugs, antiviral drugs, and anticonvulsants. (benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine has also been used as a reagent in the synthesis of other organic compounds such as amino acids, peptides, and nucleosides.

properties

IUPAC Name

1-(1-ethylpyrrol-2-yl)-N-phenylmethoxymethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-16-10-6-9-14(16)11-15-17-12-13-7-4-3-5-8-13/h3-10,15H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVPKZQNEBAMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1CNOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine

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